![molecular formula C15H21N3O B4440423 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440423.png)
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a synthetic compound that has been widely used in scientific research as a selective antagonist for the AMPA receptor. This receptor is a subtype of the glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system. DMQX has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone acts as a competitive antagonist for the AMPA receptor, which means that it binds to the receptor site and prevents the binding of its natural ligand, glutamate. This leads to a reduction in the excitatory signals transmitted by the receptor, which can have various effects on neuronal activity and behavior. 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a high affinity for the GluA2 subunit of the AMPA receptor, which is the most abundant subtype in the brain.
Biochemical and Physiological Effects:
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects on the brain and other organs. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons, which indicates a reduction in the activity of the AMPA receptor. 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to have anticonvulsant effects in animal models of epilepsy, which suggests its potential therapeutic application in this disorder. In addition, 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have neuroprotective effects in animal models of stroke, which suggests its potential application in this disorder as well.
Advantages and Limitations for Lab Experiments
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments, including its high selectivity and potency for the AMPA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone also has some limitations, including its short half-life, which requires frequent administration, and its potential off-target effects on other glutamate receptors.
Future Directions
There are several future directions for the use of 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone in scientific research and potential therapeutic applications. One direction is to investigate its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are associated with dysfunction of the glutamate system. Another direction is to investigate its potential application in the treatment of psychiatric disorders, such as depression and anxiety, which are also associated with dysfunction of the glutamate system. Finally, there is a need to develop more potent and selective AMPA receptor antagonists based on the structure of 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone, which could have improved therapeutic efficacy and fewer side effects.
Scientific Research Applications
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively used in scientific research to study the function and regulation of the AMPA receptor. It has been shown to selectively block the activity of this receptor, which has led to a better understanding of its role in various physiological and pathological processes. 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has also been used as a tool to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
properties
IUPAC Name |
4,7-dimethyl-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-8-12-14(13(19)9-10)11(2)16-15(17-12)18-6-4-3-5-7-18/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCQRQBBWIGCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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